molecular formula C20H16ClN3O3 B2386767 Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate CAS No. 1445771-47-0

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate

Numéro de catalogue: B2386767
Numéro CAS: 1445771-47-0
Poids moléculaire: 381.82
Clé InChI: NAVYRBPBZCPQOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group, an ethyl carboxylate ester, and an α,β-unsaturated ketone (enone) moiety linked to a 2-chloropyridin-4-yl ring. The (E)-configuration of the propenyl group ensures planarity, which may influence its electronic properties and reactivity.

Propriétés

IUPAC Name

ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-2-27-20(26)19-15(13-24(23-19)16-6-4-3-5-7-16)8-9-17(25)14-10-11-22-18(21)12-14/h3-13H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVYRBPBZCPQOW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=CC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C=C1/C=C/C(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or a phenyl-substituted β-diketone.

    Formation of the enone system: This can be accomplished through aldol condensation reactions involving the appropriate aldehyde and ketone precursors.

    Attachment of the chloropyridine moiety: This step typically involves nucleophilic substitution reactions using 2-chloropyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The enone system can be reduced to form saturated ketones or alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Applications De Recherche Scientifique

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mécanisme D'action

The mechanism of action of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as a Michael acceptor, reacting with nucleophilic sites on biological macromolecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Core Structural Motifs and Substituent Effects

The compound shares structural similarities with enone-containing derivatives reported in the literature:

  • Enone-Aromatic Hybrids: 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl acetate (2a) (): This compound has a methoxyphenyl-enone system but lacks the pyrazole and chloropyridine moieties. Its higher yield (90%) and melting point (137.2–138.2 °C) suggest that electron-donating groups (e.g., methoxy) enhance synthetic efficiency and thermal stability compared to electron-withdrawing groups like chlorine . DCP (4-(3-(2,4-dichlorophenyl)-3-oxoprop-1-enyl)phenylacrylate) (): Substitution with dichlorophenyl groups increases steric bulk and electron-withdrawing effects, resulting in a lower melting point (84–86 °C) and moderate yield (79%).
  • Pyridine/Pyrazole Derivatives :
    • N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (): This chloropyridine derivative includes a bulky silyl-protected pyrrolidine group. The presence of chlorine on pyridine aligns with the target compound but introduces complexity in solubility and reactivity due to additional functional groups .

Key Observations :

  • Substituent Impact : Electron-donating groups (e.g., methoxy in 2a and 2d) correlate with higher yields and melting points compared to electron-withdrawing substituents (e.g., chlorine in DCP). The target compound’s 2-chloropyridine group may reduce yield due to steric and electronic challenges .
  • Ester Functionality : The ethyl carboxylate in the target compound likely enhances solubility in organic solvents compared to bulkier esters (e.g., benzoate in 2d) .

Activité Biologique

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a phenyl group, and a chloropyridine moiety. Its chemical formula is C16H14ClN2O3C_{16}H_{14}ClN_2O_3, and its molecular weight is approximately 320.75 g/mol. The presence of these functional groups contributes to its biological activity.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:

  • Study Findings : In a study by Selvam et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds similar to Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole showed significant inhibition of inflammatory markers like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% (1 µM)86% (1 µM)
Ethyl derivativeUp to 85%Up to 93%

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens:

  • Research Insights : A study assessing the antimicrobial efficacy of pyrazole derivatives revealed that compounds with similar structures displayed significant activity against Escherichia coli and Staphylococcus aureus. The presence of the chloropyridine moiety was crucial for enhancing antimicrobial effectiveness .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

3. Anticancer Properties

Emerging research suggests potential anticancer activity:

  • Case Study : In vitro studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics . The mechanism involves the activation of caspases and modulation of cell cycle regulators.

The biological activities of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole are attributed to its ability to interact with various biological targets:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer properties by promoting apoptosis in malignant cells.
  • Microbial Membrane Disruption : The lipophilic nature of the compound aids in disrupting microbial membranes, enhancing its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically required. Initial steps may involve cyclocondensation of ethyl cyanoacrylate derivatives with hydrazines or substituted pyridine precursors under reflux in alcoholic media (e.g., ethanol or methanol). The presence of electron-withdrawing groups like 2-chloropyridinyl necessitates precise stoichiometric control to avoid side reactions. Post-reaction purification via recrystallization or column chromatography is critical, as impurities can skew biological assay results .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming the (E)-configuration of the propenyl group and verifying substitution patterns on the pyrazole and pyridine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and enol ether (C-O-C) functional groups. X-ray crystallography, though less common, resolves ambiguities in stereochemistry .

Q. How do physicochemical properties (e.g., logP, solubility) impact formulation for in vitro bioactivity studies?

  • Methodological Answer : The compound’s hydrophobicity (logP >3) suggests poor aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or cyclodextrin-based formulations for cellular assays. Solubility testing via dynamic light scattering (DLS) or nephelometry should precede bioassays to avoid false negatives due to aggregation. Stability in physiological buffers (e.g., PBS) must also be verified using HPLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict regioselectivity in pyrazole-pyridine hybrid systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity during cyclocondensation. Reaction path sampling algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Quantum mechanics/molecular mechanics (QM/MM) simulations can also guide solvent selection by calculating solvation energies .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell line viability thresholds, ATP levels in luminescence assays). Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for off-target effects via kinase profiling panels. Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to confirm IC50 reproducibility .

Q. How does the 2-chloropyridinyl moiety influence binding affinity in target proteins, and what mutagenesis studies validate this?

  • Methodological Answer : The chlorine atom enhances π-π stacking and hydrophobic interactions with aromatic residues in enzyme active sites. Site-directed mutagenesis (e.g., substituting Phe with Ala in a kinase’s ATP-binding pocket) can quantify its role. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide thermodynamic data (ΔG, ΔH) to corroborate computational docking models .

Q. What methodologies address challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Continuous-flow reactors minimize batch-to-batch variability by ensuring uniform temperature and mixing. In-line FTIR monitors reaction progress in real time, while chiral HPLC confirms enantiomeric excess (>98%). Design of experiments (DoE) tools (e.g., Taguchi arrays) optimize parameters like catalyst loading and residence time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

  • Methodological Answer : 3D spheroids mimic tumor microenvironments with hypoxic cores and variable drug penetration, often showing reduced sensitivity compared to 2D models. Use multicellular tumor spheroids (MCTS) with live/dead staining (e.g., Calcein AM/propidium iodide) to quantify spatial heterogeneity. Adjust IC50 values using penetration kinetics models (e.g., Fick’s law) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.